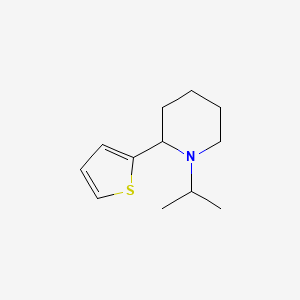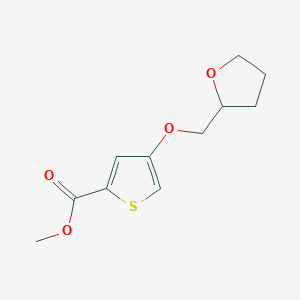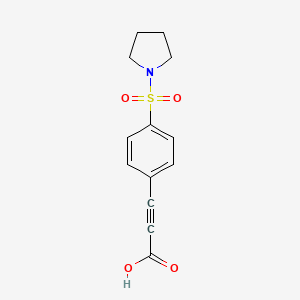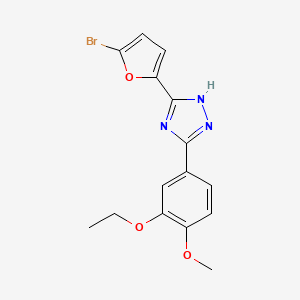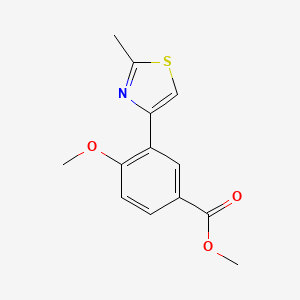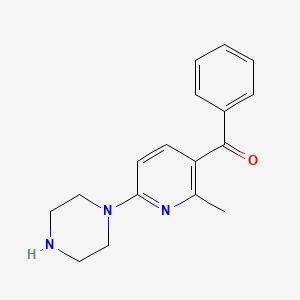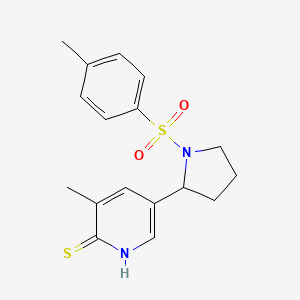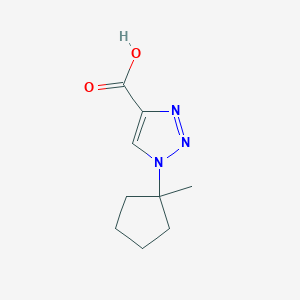
1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylicacid is an organic compound that features a triazole ring, a carboxylic acid group, and a methylcyclopentyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The methylcyclopentyl group can be introduced through various synthetic routes, including the alkylation of cyclopentane derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted triazoles .
Aplicaciones Científicas De Investigación
1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylcyclopentylamine: Similar in structure but lacks the triazole ring.
1-Methylcyclopentylmethanol: Contains a hydroxyl group instead of the carboxylic acid group.
1-Methylcyclopentylbenzene: Features a benzene ring instead of the triazole ring.
Uniqueness
1-(1-Methylcyclopentyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the presence of the triazole ring and carboxylic acid group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
1-(1-methylcyclopentyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-9(4-2-3-5-9)12-6-7(8(13)14)10-11-12/h6H,2-5H2,1H3,(H,13,14) |
Clave InChI |
NHIPSKSIQPJQBU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)N2C=C(N=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


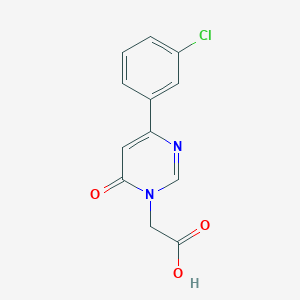

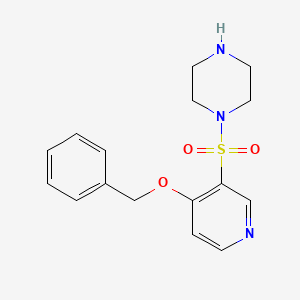
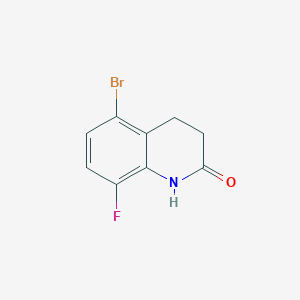
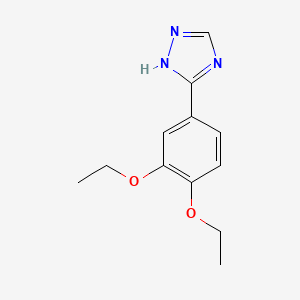
![3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15057695.png)
